molecular formula C12H16N4O3 B7891012 [3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine

[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No.: B7891012
M. Wt: 264.28 g/mol
InChI Key: UKGMZWWSIONAJA-UHFFFAOYSA-N
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Description

[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a compound that features a triazole ring substituted with a trimethoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trimethoxyphenyl group is known for its presence in numerous biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the triazole ring with a trimethoxyphenyl group, often through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The trimethoxyphenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Dihydro or tetrahydro derivatives of the triazole ring.

    Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The trimethoxyphenyl group is known for its bioactivity, and the triazole ring can interact with various biological targets, making this compound a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Compounds containing the trimethoxyphenyl group have shown anti-cancer, anti-inflammatory, and anti-microbial properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The triazole ring can also interact with various receptors and enzymes, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    [3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine: Similar structure but with an ethyl group instead of a methanamine group.

    [3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamine: Similar structure but with a propyl group instead of a methanamine group.

Uniqueness

What sets [3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine apart is its specific combination of the trimethoxyphenyl group and the triazole ring, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-17-8-4-7(5-9(18-2)11(8)19-3)12-14-10(6-13)15-16-12/h4-5H,6,13H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGMZWWSIONAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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